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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of (6-
Bromo-1H-indazol-3-yl)methanol (CAS No. 885518-29-6), a key heterocyclic intermediate in
contemporary drug discovery and development. The document is intended for researchers,
scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed
analysis of the structural elucidation of this compound through Proton Nuclear Magnetic
Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (:33C NMR), Mass
Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a summary of
expected spectral data, a discussion of the underlying chemical principles, and standardized
protocols for data acquisition. This guide aims to serve as a foundational resource for the
unambiguous identification and characterization of (6-Bromo-1H-indazol-3-yl)methanol in a
laboratory setting.

Introduction

(6-Bromo-1H-indazol-3-yl)methanol is a substituted indazole derivative of significant interest
in medicinal chemistry. The indazole scaffold is a privileged structure, appearing in a multitude
of compounds with diverse biological activities, including but not limited to, kinase inhibition and
anti-proliferative effects. The presence of a bromine atom at the 6-position and a
hydroxymethyl group at the 3-position provides valuable handles for further synthetic
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modifications, making it a versatile building block for the synthesis of complex pharmaceutical
agents.

Accurate and thorough characterization of such intermediates is paramount to ensure the
integrity of subsequent synthetic steps and the purity of the final active pharmaceutical
ingredient (API). Spectroscopic methods are the cornerstone of this characterization, providing
detailed information about the molecular structure, connectivity, and functional groups present
in the molecule. This guide will systematically detail the expected spectroscopic data for (6-
Bromo-1H-indazol-3-yl)methanol.

Molecular Structure and Key Features

The structural integrity of (6-Bromo-1H-indazol-3-yl)methanol is the basis for the
interpretation of its spectroscopic data. Understanding the electronic environment of each atom
is crucial for predicting and assigning spectral signals.

Molecular Formula: CsH7BrN20[1]
Molecular Weight: 227.06 g/mol [1]
CAS Number: 885518-29-6[1]

Below is a diagram illustrating the molecular structure and the numbering convention used for
the assignment of NMR signals.

Caption: Molecular structure of (6-Bromo-1H-indazol-3-yl)methanol.

Spectroscopic Data and Interpretation

While a comprehensive, publicly available dataset for (6-Bromo-1H-indazol-3-yl)methanol is
not readily found in the searched literature, this section outlines the expected spectroscopic
data based on the analysis of its chemical structure and comparison with similar compounds.
This predictive analysis serves as a robust guide for researchers in interpreting their own
experimental data.

'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy
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H NMR spectroscopy is a powerful tool for determining the number and electronic environment
of protons in a molecule. The expected *H NMR spectrum of (6-Bromo-1H-indazol-3-
yl)methanol in a suitable deuterated solvent (e.g., DMSO-ds) would exhibit distinct signals for
the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and
the N-H proton of the indazole ring.

Expected *H NMR Data (Predicted)

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

~13.0 Singlet 1H N1-H

~7.8 Singlet 1H H-7

~7.6 Doublet 1H H-4

~7.3 Doublet of doublets 1H H-5

~5.5 Triplet 1H -OH

~4.8 Doublet 2H -CH2-

Interpretation and Causality:

e N-H Proton: The indazole N-H proton is expected to be significantly deshielded due to its
acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high
chemical shift.

e Aromatic Protons: The protons on the benzene ring of the indazole core will appear in the
aromatic region (typically 7.0-8.0 ppm). The bromine atom at the 6-position will influence the
chemical shifts of the adjacent protons (H-5 and H-7) through its electron-withdrawing
inductive effect and electron-donating resonance effect. The specific splitting patterns
(multiplicity) will arise from spin-spin coupling with neighboring protons.

¢ Methylene Protons: The two protons of the hydroxymethyl group (-CH20H) are
diastereotopic and will appear as a doublet due to coupling with the hydroxyl proton.
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» Hydroxyl Proton: The hydroxyl proton signal will be a triplet due to coupling with the adjacent
methylene protons. Its chemical shift can be variable and is often concentration and
temperature-dependent.

Experimental Protocol: *H NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of (6-Bromo-1H-indazol-3-
yl)methanol in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR
tube.

e Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

o Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse
sequence.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as
an internal standard.

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each
unique carbon atom in (6-Bromo-1H-indazol-3-yl)methanol will give rise to a distinct signal in
the 13C NMR spectrum.

Expected 3C NMR Data (Predicted)
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Chemical Shift (6, ppm) Assighment
~150 C-3

~142 C-7a

~125 C-3a

~123 C-5

~121 C-7

~115 C-6

~112 C-4

~55 -CH2-

Interpretation and Causality:

o Aromatic Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region
of the spectrum. The carbon atom bearing the bromine (C-6) will be significantly influenced
by the halogen's electronic effects.

o Methylene Carbon: The carbon of the hydroxymethyl group will appear in the aliphatic
region, typically shielded compared to the aromatic carbons.

Experimental Protocol: 3C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for tH NMR spectroscopy.
e Instrument Setup: Utilize a 100 MHz or higher 13C frequency NMR spectrometer.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum to obtain singlets for all
carbon signals.

» Data Processing: Process the data similarly to the *H NMR spectrum, referencing the
chemical shifts to the deuterated solvent signal.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For (6-Bromo-1H-indazol-3-yl)methanol, the mass spectrum is expected to show
a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom

(approximately a 1:1 ratio of 7°Br and 81Br isotopes).

Expected Mass Spectrometry Data

m/z (relative intensity) Assignment
226/228 (1:1) [M]* (Molecular ion)
197/199 (1:1) [M - CH20H]*
118 [M - Br - COJ*

Interpretation and Causality:

e Molecular lon Peak: The presence of two peaks of nearly equal intensity, separated by two
mass units, is a definitive indicator of a compound containing one bromine atom.

o Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under
electron impact or other ionization techniques. Common fragmentation pathways would
include the loss of the hydroxymethyl group and other characteristic losses from the indazole
ring.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically dissolved in a suitable solvent for techniques like Electrospray lonization (ESI) or as
a solid for techniques like Electron Impact (El).

« lonization: lonize the sample using the chosen method.
» Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio.

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

3400-3200 Broad O-H stretch (alcohol)
3300-3100 Medium N-H stretch (indazole)
3100-3000 Medium Aromatic C-H stretch
1620-1450 Medium-Strong C=C and C=N ring stretching
1050-1000 Strong C-O stretch (primary alcohol)
600-500 Medium C-Br stretch

Interpretation and Causality:

e O-H and N-H Stretching: The broad absorption band in the high-frequency region is
characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.
The N-H stretch of the indazole ring is also expected in this region.

e Aromatic C-H Stretching: The absorptions just above 3000 cm~! are typical for C-H
stretching vibrations in aromatic rings.

e Ring Stretching: The absorptions in the 1620-1450 cm~1 region are due to the stretching
vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring
system.

e C-O Stretching: A strong absorption band in the 1050-1000 cm~* range is indicative of the C-
O stretching vibration of the primary alcohol.

e C-Br Stretching: The presence of a carbon-bromine bond is expected to give rise to an
absorption in the fingerprint region of the spectrum.
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Experimental Protocol: IR Spectroscopy
o Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

o Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Synthesis and Purity Assessment

While a specific, detailed synthesis protocol for (6-Bromo-1H-indazol-3-yl)methanol was not
found in the immediate search results, a plausible synthetic route would involve the reduction
of the corresponding aldehyde, 6-bromo-1H-indazole-3-carbaldehyde. The purity of the
synthesized compound should be assessed using techniques such as High-Performance
Liquid Chromatography (HPLC) and melting point analysis, in conjunction with the
spectroscopic methods detailed in this guide.

6-Bromo-1H-indazole-3-carbaldehyde .
Reduction

GG-Bromo-lH-indazol—3—yl)methanoD

Reducing Agent
(e.g., NaBHa4)

Click to download full resolution via product page

Caption: Plausible synthetic route to (6-Bromo-1H-indazol-3-yl)methanol.

Conclusion

The structural characterization of (6-Bromo-1H-indazol-3-yl)methanol is fundamentally reliant
on a multi-technique spectroscopic approach. This guide provides a detailed, albeit predictive,
framework for the interpretation of its *H NMR, 13C NMR, Mass Spectrometry, and IR spectra.
By understanding the expected spectral features and the principles behind them, researchers
can confidently identify and assess the purity of this important synthetic intermediate, thereby
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ensuring the quality and reliability of their research and development endeavors. The provided
protocols offer a standardized methodology for obtaining high-quality spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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